3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-5-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, benzofuran, phenylethyl, and propoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Pyrrolidine Ring: This step might involve the use of amines and carbonyl compounds under reductive amination conditions.
Functional Group Modifications: Hydroxylation, alkylation, and acylation reactions are employed to introduce the hydroxyl, methyl, and propoxyphenyl groups, respectively.
Industrial Production Methods
Industrial production of such compounds often relies on scalable synthetic routes that minimize the number of steps and use cost-effective reagents. Catalytic processes and continuous flow chemistry are commonly employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Used in the development of diagnostic tools and imaging agents.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals or plant growth regulators.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific interactions with biological targets. Common mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-5-(4-ETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of “3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-5-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C31H31NO5 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H31NO5/c1-3-17-36-25-12-9-22(10-13-25)28-27(29(33)23-11-14-26-24(19-23)18-20(2)37-26)30(34)31(35)32(28)16-15-21-7-5-4-6-8-21/h4-14,19-20,28,33H,3,15-18H2,1-2H3/b29-27- |
InChI Key |
AAWQICWMNRBFHK-OHYPFYFLSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CCC5=CC=CC=C5 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CCC5=CC=CC=C5 |
Origin of Product |
United States |
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